molecular formula C8H6N4 B3331951 5-ethynyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine CAS No. 865365-87-3

5-ethynyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Cat. No.: B3331951
CAS No.: 865365-87-3
M. Wt: 158.16 g/mol
InChI Key: NASVPSCCMRQGPR-UHFFFAOYSA-N
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Description

5-ethynyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (CAS 865365-87-3) is a heterocyclic building block with a molecular formula of C8H6N4 and a molecular weight of 158.16 g/mol . This pyrrolo[2,3-d]pyrimidine core structure is of significant interest in medicinal chemistry and oncology research, primarily for its role as a kinase inhibitor . Researchers utilize this compound and its derivatives to develop novel therapeutic agents that target critical cellular processes. Its mechanism of action involves binding to the active sites of specific tyrosine kinases, such as EGFR and VEGFR2, thereby blocking their activity and disrupting signaling pathways that drive cell proliferation and survival in malignancies . This makes it a valuable scaffold for investigating new treatments for various cancers. Studies have shown that derivatives of this compound exhibit potent cytotoxic effects against a range of human tumor cell lines, including chronic myelogenous leukemia (K562), promyelocytic leukemia (HL-60), and breast adenocarcinoma (MCF-7) . Furthermore, structural analogs of pyrrolo[2,3-d]pyrimidine have been reported to possess antimitotic properties, functioning as microtubule inhibitors that disrupt cell division and induce apoptosis, while also demonstrating modulatory effects on the P-glycoprotein (Pgp) efflux pump, a key contributor to multidrug resistance in cancer cells . The synthetic routes for this compound often involve cyclocondensation and palladium-catalyzed cross-coupling reactions, with microwave-assisted synthesis being employed to reduce reaction times and improve yields . This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses .

Properties

IUPAC Name

5-ethynyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4/c1-2-5-3-10-8-6(5)7(9)11-4-12-8/h1,3-4H,(H3,9,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NASVPSCCMRQGPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CNC2=NC=NC(=C12)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethynyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves the cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol . The reaction proceeds through the formation of an intermediate, which subsequently undergoes cyclization to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-ethynyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the ethynyl group.

    Oxidation and Reduction: The ethynyl group can be oxidized or reduced under appropriate conditions.

    Cycloaddition Reactions: The compound can undergo cycloaddition reactions due to the presence of the ethynyl group.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include halogenating agents and nucleophiles.

    Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Cycloaddition: Reagents like azides or nitrile oxides are used under thermal or photochemical conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield halogenated derivatives, while cycloaddition reactions can produce various heterocyclic compounds.

Scientific Research Applications

Kinase Inhibition

One of the primary applications of 5-ethynyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is its role as an inhibitor of various kinases, which are critical in regulating cellular processes such as proliferation and survival. This compound has shown promise in inhibiting specific tyrosine kinases involved in cancer progression and infectious diseases.

  • Mechanism of Action : The compound binds to the active sites of kinases, effectively blocking their activity. This inhibition can lead to reduced tumor growth and improved outcomes in conditions like tuberculosis and certain cancers.

Case Studies

Several studies have highlighted the effectiveness of derivatives of this compound:

  • A study demonstrated that a derivative exhibited potent inhibitory activity against Bruton's tyrosine kinase (BTK), with an IC50 value of 3.0 nM. This compound also showed efficacy in reducing joint damage in a collagen-induced arthritis model .
  • Another investigation revealed that derivatives could induce cell cycle arrest and apoptosis in liver cancer cells (HepG2), indicating their potential as anticancer agents .

Structural Variants and Their Activities

The structural features of 5-ethynyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine allow for various modifications that enhance its biological activity. Below is a comparison table of some notable structural variants:

Compound NameStructural FeaturesBiological Activity
4-aminopyrrolo[2,3-d]pyrimidineAmino group at position 4Antitubercular activity
7-deazaadenine derivativesSimilar core structureVarious biological activities
N-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-aminePhenyl substitution at nitrogen positionExhibits kinase inhibitory activity

The presence of the ethynyl group enhances the reactivity and biological profile compared to other pyrrolopyrimidine derivatives, making it a valuable candidate for drug development.

Mechanism of Action

The mechanism of action of 5-ethynyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets. For instance, it acts as a kinase inhibitor by binding to the active site of the enzyme, thereby preventing its activity . This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival, making it effective against cancer cells.

Comparison with Similar Compounds

Substituent Effects at Position 5

Compound Name Substituent at C5 Key Properties/Biological Activity Synthesis Highlights Reference
5-Ethynyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine Ethynyl Potential for click chemistry; anticipated enhanced binding due to π-π interactions and rigidity. Likely requires Sonogashira coupling.
5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine Iodo Used in cross-coupling reactions (e.g., Suzuki); moderate steric bulk and electronegativity. Halogenation of precursor compounds.
5-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine Methyl Lower steric hindrance; reduced electron-withdrawing effects. Methylation via AlMe3 or CH3I.
5-(4-Fluorophenyl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine 4-Fluorophenyl Enhanced hydrophobicity; improved kinase inhibition (IC50 values in µM range). Suzuki-Miyaura coupling with aryl boronic acids.
5-(2,3-Dihydro-1H-indol-5-yl)-7-ethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine Indolyl Potent RIPK1 inhibition (IC50 = 0.011 µM); high selectivity and antimetastatic activity. Pd-catalyzed cross-coupling.

Substituent Effects at Position 7

Compound Name Substituent at C7 Impact on Activity Reference
7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine Methyl Improved metabolic stability; reduced polarity.
7-Isopropyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine Isopropyl Increased steric bulk; potential for enhanced target specificity.
7-(Cyclopropylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine Cyclopropylmethyl Balanced lipophilicity and solubility; favorable pharmacokinetics.

Physicochemical and Pharmacokinetic Properties

  • Solubility : 7-Methyl and 7-ethyl derivatives generally exhibit better aqueous solubility than 7-aryl analogs due to reduced hydrophobicity .
  • Metabolic Stability : Cyclopropylmethyl and isopropyl groups at C7 enhance metabolic stability by shielding reactive sites .

Key Research Findings

  • Kinase Selectivity : Bulky C5 substituents (e.g., indolyl, naphthyl) correlate with improved kinase selectivity, as seen in RIPK1 and PERK inhibitors .
  • Anticancer Activity : 5-Iodo and 5-ethynyl analogs may act as prodrugs, leveraging their reactivity for targeted drug delivery .
  • Structural Insights : X-ray crystallography of PERK inhibitors revealed that C5 substituents occupy hydrophobic pockets, while C7 groups modulate solvent exposure .

Biological Activity

5-Ethynyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a heterocyclic compound belonging to the pyrrolopyrimidine family. Its unique structure features an ethynyl group at the 5-position of the pyrrolo[2,3-d]pyrimidine ring, which contributes to its distinct chemical properties and biological activities. This compound has gained attention in various fields, particularly in medicinal chemistry for its potential therapeutic applications.

  • Molecular Formula : C8_8H6_6N4_4
  • Molecular Weight : 158.16 g/mol
  • CAS Number : 865365-87-3
  • IUPAC Name : 5-ethynyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Synthetic Routes

The synthesis of 5-ethynyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves cyclocondensation reactions using 2-amino-1H-pyrrole-3-carbonitriles and aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol. This method allows for efficient production of the compound with high yields and purity.

Anticancer Properties

Research indicates that 5-ethynyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine exhibits significant anticancer activity, particularly through its role as a kinase inhibitor. In studies involving various cancer cell lines, this compound demonstrated cytotoxic effects with IC50_{50} values ranging from 29 to 59 µM against four different cancer types. Notably, a derivative of this compound (referred to as compound 5k ) showed potent inhibition against multiple tyrosine kinases including EGFR, Her2, VEGFR2, and CDK2 with IC50_{50} values between 40 to 204 nM, comparable to established kinase inhibitors like sunitinib (IC50_{50} = 261 nM) .

The mechanism by which 5-ethynyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine exerts its anticancer effects involves:

  • Kinase Inhibition : The compound binds to the active site of specific kinases, preventing their activity and disrupting signaling pathways essential for cancer cell proliferation.
  • Induction of Apoptosis : Treatment with this compound has been shown to increase levels of pro-apoptotic proteins such as caspase-3 and Bax while downregulating anti-apoptotic proteins like Bcl-2 in HepG2 cells. This suggests that it may induce cell cycle arrest and apoptosis in cancer cells .

Comparative Studies

In comparative studies with similar compounds, 5-ethynyl derivatives have shown enhanced biological activities due to structural modifications that improve binding affinity to target enzymes. For instance:

CompoundIC50_{50} (nM)Target Enzyme
Compound 5k79EGFR
Sunitinib93EGFR
Erlotinib-EGFR

These findings underscore the potential of structural modifications in enhancing the therapeutic efficacy of pyrrolopyrimidine derivatives.

Case Studies and Research Findings

  • Cytotoxicity Assessment : A study evaluated several pyrrolopyrimidine derivatives against various cancer cell lines including K562 (chronic myelogenous leukemia), HL-60 (promyelocytic leukemia), and MCF-7 (breast adenocarcinoma). The most promising compounds exhibited IC50_{50} values as low as 1.42 µM against HL-60 cells .
  • Protein Kinase Inhibition Assays : Detailed enzymatic assays confirmed that compounds derived from the pyrrolopyrimidine scaffold exhibited significant inhibitory activity against key kinases involved in cancer progression. The results indicated that these compounds could serve as potential leads for drug development targeting specific malignancies.
  • In Silico Studies : Molecular docking studies have provided insights into how these compounds interact at the molecular level with target kinases, further validating their potential as therapeutic agents.

Q & A

Q. What are the common synthetic methodologies for preparing 5-ethynyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine and its derivatives?

The synthesis typically involves palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling, as demonstrated in the preparation of related pyrrolo[2,3-d]pyrimidine derivatives. For example, a protocol using Pd(II) acetate and NaHCO₃ in 2-methyltetrahydrofuran under sealed conditions at 100°C for 3 hours has been effective for similar compounds . Multi-step approaches may include nucleophilic substitution and cyclization reactions, with chlorination as a key step for introducing functional groups .

Q. How are structural and purity characteristics of 5-ethynyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine validated in academic research?

Researchers employ ¹H/¹³C NMR for hydrogen/carbon environment analysis and High-Resolution Mass Spectrometry (HRMS) to confirm molecular weight with <5 ppm deviation from theoretical values. For instance, NMR chemical shifts between δ6.0–8.5 ppm for aromatic protons and HRMS data matching [M+H]⁺ ions are standard validation metrics .

Q. What biochemical assays are recommended for evaluating kinase inhibition potency of 5-ethynyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine analogs?

Standard protocols include radiometric filter-binding assays using [γ-³²P]ATP and fluorescence-based Zʹ-LYTE kinase assays. For example, EGFR inhibition is typically measured with 10 µM ATP concentration and 30-minute incubation at 30°C, requiring IC₅₀ determination through 8-point dose-response curves .

Advanced Research Questions

Q. What advanced strategies are used to establish structure-activity relationships (SAR) for pyrrolo[2,3-d]pyrimidin-4-amine derivatives?

SAR studies utilize systematic substitutions at positions 5 and 7 combined with enzymatic profiling. A JAK1-selective inhibitor study demonstrated that introducing azaspiro[2.4]heptane at position 7 and methyl groups at position 4 enhanced selectivity by 30-fold compared to JAK2, validated through kinase panel screening . Molecular docking against crystal structures (e.g., PDB 4L00) further explains binding interactions .

Q. How should researchers address contradictory bioactivity data between in vitro kinase assays and cellular proliferation models for this compound class?

Discrepancies require orthogonal validation using (1) ATP-competitive binding assays (e.g., LanthaScreen Eu kinase binding) to confirm direct target engagement and (2) CRISPR-mediated kinase knockout controls. A study resolving 0.5 µM in vitro IC₅₀ vs. 5 µM cellular EC₅₀ identified off-target effects through kinome-wide siRNA screening .

Q. What computational approaches optimize the pharmacokinetic properties of pyrrolo[2,3-d]pyrimidin-4-amine-based therapeutics?

Molecular dynamics simulations (50 ns trajectories) predict blood-brain barrier penetration via LogP calculations, while QSAR models incorporating topological polar surface area (tPSA <90 Ų) and H-bond donor counts (<3) guide solubility improvements. A study achieving 80% oral bioavailability used these parameters to modify substituent electronegativity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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